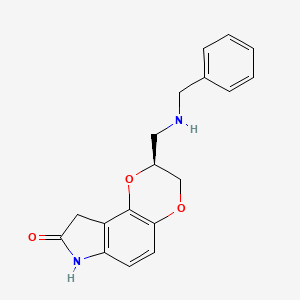

Aplindore

Cat. No. B1215845

M. Wt: 310.3 g/mol

InChI Key: DYJIKHYBKVODAC-ZDUSSCGKSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07662979B2

Procedure details

The methyl ester from Example 5 (43 mg) was dissolved in 1:1 ethyl acetate/ethanol (10 mL) and filtered through a syringe filter to remove insoluble material. Platinum oxide (35 weight percent) was added and the mixture placed under 50 psi of hydrogen gas on a Parr shaker overnight. TLC analysis with 95:5 CH2Cl2/MeOH showed consumption of starting material with a more polar product having been formed. The mixture was filtered through a 0.5 μm syringe filter, washing with 1:1 EtOAc/EtOH, and the filtrate concentrated under reduced pressure to a pale red-brown glass. The crude material was redissolved in ethanol (20 mL) and 20 μL of concentrated HCl were added. The solution was warmed to 70° C. and allowed to stir overnight. TLC of the reaction mixture (96:4 CH2Cl2/MeOH) showed the formation of a new product with no remaining starting material. The reaction mixture was cooled to ambient temperature and concentrated under reduced pressure to a light orange film. This was chromatographed over silica gel eluting with 96:4 CH2Cl2/MeOH. The title product was isolated in 22% yield.

Name

methyl ester

Quantity

43 mg

Type

reactant

Reaction Step One

Name

ethyl acetate ethanol

Quantity

10 mL

Type

solvent

Reaction Step One

Name

Yield

22%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:8][CH2:9][CH:10]1[CH2:15][O:14][C:13]2[CH:16]=[CH:17][C:18]([N+:25]([O-])=O)=[C:19]([CH2:20][C:21](OC)=[O:22])[C:12]=2[O:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)(=O)C.C(O)C>[CH2:1]([NH:8][CH2:9][CH:10]1[O:11][C:12]2=[C:19]3[C:18](=[CH:17][CH:16]=[C:13]2[O:14][CH2:15]1)[NH:25][C:21](=[O:22])[CH2:20]3)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

methyl ester

|

|

Quantity

|

43 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)NCC1OC2=C(OC1)C=CC(=C2CC(=O)OC)[N+](=O)[O-]

|

|

Name

|

ethyl acetate ethanol

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC.C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a syringe

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove insoluble material

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Platinum oxide (35 weight percent) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed under 50 psi of hydrogen gas on a Parr shaker overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of starting material with a more polar product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

having been formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a 0.5 μm syringe

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with 1:1 EtOAc/EtOH

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate concentrated under reduced pressure to a pale red-brown glass

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude material was redissolved in ethanol (20 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

20 μL of concentrated HCl were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to ambient temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure to a light orange film

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This was chromatographed over silica gel eluting with 96:4 CH2Cl2/MeOH

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)NCC1COC=2C(=C3CC(NC3=CC2)=O)O1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 22% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |